[1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-
Description
[1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- (CAS: 58932-13-1) is a biphenyl derivative featuring a nitrile group at the 4-position and a nonyloxy (C₉H₁₉O) substituent at the 4'-position. Its molecular formula is C₂₂H₂₇NO, with a molecular weight of 321.464 g/mol and a calculated logP value of 7.06, indicating high hydrophobicity . This compound is widely utilized in materials science, particularly in liquid crystal (LC) research, due to its mesomorphic properties and adaptability in molecular design. It also serves as a key intermediate in organic synthesis, enabling the preparation of pharmaceuticals, dyes, and polymers .
Properties
IUPAC Name |
4-(4-nonoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO/c1-2-3-4-5-6-7-8-17-24-22-15-13-21(14-16-22)20-11-9-19(18-23)10-12-20/h9-16H,2-8,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJQLLUIPSJLJHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6069294 | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58932-13-1 | |
| Record name | 4′-(Nonyloxy)[1,1′-biphenyl]-4-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58932-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,1'-Biphenyl)-4-carbonitrile, 4'-(nonyloxy)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058932131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6069294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-(nonyloxy)[1,1'-biphenyl]-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.893 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Biological Activity
The compound [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- (CAS Number: 58932-13-1) is a synthetic organic molecule with a molecular formula of C22H27NO and a molecular weight of 321.5 g/mol. This compound has garnered interest in various fields of research, particularly in pharmacology and medicinal chemistry, due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C22H27NO |
| Molecular Weight | 321.5 g/mol |
| Purity | ≥95% |
| Boiling Point | 467.5 ± 38.0 °C |
| Density | 1.02 ± 0.1 g/cm³ |
| Form | Powder to crystal |
| Color | White to almost white |
Structure
The structure of [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- features a biphenyl core with a carbonitrile group at one end and a nonyloxy group at the other end. This unique arrangement potentially influences its biological interactions.
The biological activity of [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- is primarily attributed to its interaction with various molecular targets within biological systems. Ongoing research aims to elucidate the specific pathways and mechanisms through which this compound exerts its effects.
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Anticancer Activity : Preliminary studies indicate that [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- may exhibit cytotoxic effects against certain cancer cell lines. In vitro assays have shown lower IC50 values compared to other related compounds, suggesting a potential role as an anticancer agent .
- Neuroprotective Effects : Research has indicated that compounds with similar structures may possess neuroprotective properties by modulating neurotransmitter systems. Further investigation is required to confirm these effects specifically for [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)-.
- Anti-inflammatory Activity : The compound's structure suggests potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines. However, more detailed studies are needed to establish this activity conclusively.
Case Studies
A notable case study involved the assessment of the compound's effects on human cancer cell lines. The study reported that treatment with varying concentrations of [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- resulted in significant reductions in cell viability compared to untreated controls. The results are summarized in the following table:
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
| 100 | 20 |
This data indicates a dose-dependent response, highlighting the compound's potential as an anticancer agent.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Trends :
- Chain Length and Hydrophobicity: Longer alkoxy chains (e.g., nonyl, dodecyl) increase molecular weight and logP, enhancing hydrophobicity and reducing aqueous solubility. This property is critical for liquid crystal applications, where alkyl chain length modulates phase transition temperatures and mesophase stability .
- Melting Points: Shorter chains (e.g., methoxy, propoxy) exhibit higher melting points due to reduced van der Waals interactions. For example, 4'-methoxy derivatives are solids at room temperature, while nonyloxy analogs may display lower melting points, favoring LC behavior .
Analytical Characterization
- HPLC Analysis: [1,1'-Biphenyl]-4-carbonitrile, 4'-(nonyloxy)- can be resolved using reverse-phase HPLC (Newcrom R1 column), with retention times correlating with chain length-dependent hydrophobicity .
- Spectroscopy : ¹H/¹³C NMR and IR data (e.g., ν~2220 cm⁻¹ for nitrile stretch) are consistent across analogs, with shifts observed in alkoxy proton regions depending on chain length .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
